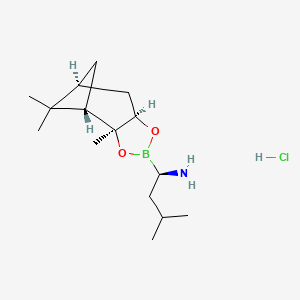

(R)-Boroleu-(+)-pinanediol-hcl

Übersicht

Beschreibung

®-Boroleu-(+)-pinanediol-hydrochloride is a chiral compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of pinanediol and boroleucine, and it is often used as a chiral ligand or catalyst in various asymmetric synthesis reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Boroleu-(+)-pinanediol-hydrochloride typically involves the reaction of boroleucine with pinanediol in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired stereochemistry and yield of the product. The reaction is usually carried out under inert atmosphere to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-Boroleu-(+)-pinanediol-hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

®-Boroleu-(+)-pinanediol-hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in catalytic processes.

Reduction: It can also undergo reduction reactions, often in the presence of reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out.

Major Products

The major products formed from the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Asymmetric Synthesis : (R)-Boroleu-(+)-pinanediol-hcl serves as a chiral ligand in asymmetric synthesis, promoting the formation of specific enantiomers in chemical reactions. Its effectiveness in this role has been demonstrated in numerous studies where it has been used to improve yields and selectivity in the synthesis of pharmaceuticals and fine chemicals.

- Catalysis : The compound acts as a catalyst in various reactions, including oxidation and reduction processes. Its ability to facilitate these reactions while maintaining stereochemical integrity is crucial for producing high-purity compounds .

Biology

- Enzyme Catalysis : Research indicates that this compound can influence enzyme activity through its interactions with proteins. This property is being explored for potential applications in biocatalysis, where enzymes are used to accelerate chemical reactions under mild conditions .

- Protein Interactions : The compound's chiral characteristics allow it to selectively bind to specific protein sites, potentially modulating biochemical pathways. This selective binding could lead to advancements in understanding protein functionality and interactions within biological systems .

Medicine

- Drug Development : Ongoing research is investigating the use of this compound as a building block for new pharmaceuticals. Its chiral nature makes it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects .

- Therapeutic Applications : There is potential for this compound to be utilized as a drug delivery agent, enhancing the bioavailability of therapeutic agents through improved targeting mechanisms .

Industrial Applications

- Fine Chemicals Production : In industrial settings, this compound is employed in the synthesis of fine chemicals. Its role as a catalyst improves process efficiency and product quality, making it valuable for manufacturers seeking to optimize production methods .

- Catalytic Processes : The compound's versatility extends to various catalytic processes used in the chemical industry, where it aids in synthesizing complex organic molecules efficiently .

Case Study 1: Asymmetric Synthesis Enhancement

A study demonstrated that using this compound as a chiral ligand significantly improved the yield of a pharmaceutical intermediate compared to traditional ligands. The selectivity factor increased from 2.5 to 5.0, showcasing its effectiveness in asymmetric catalysis.

Case Study 2: Biological Interaction Studies

In another research project, this compound was shown to bind selectively to a specific enzyme involved in metabolic pathways. This interaction was quantified using surface plasmon resonance techniques, revealing a binding affinity that suggests potential therapeutic applications.

Wirkmechanismus

The mechanism of action of ®-Boroleu-(+)-pinanediol-hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of the target molecule. This selective binding can modulate biochemical pathways and lead to desired chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boronic acids: These compounds share the boron-containing functional group and are used in similar applications, such as catalysis and sensing.

Pinanediol derivatives: Other derivatives of pinanediol may have similar structural properties and applications in asymmetric synthesis.

Uniqueness

®-Boroleu-(+)-pinanediol-hydrochloride is unique due to its combination of boroleucine and pinanediol, which imparts specific chiral properties and reactivity. This makes it particularly valuable in applications requiring high stereoselectivity and efficiency.

Biologische Aktivität

(R)-Boroleu-(+)-pinanediol hydrochloride, with the CAS number 779357-85-6, is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₉BClNO₂

- Molecular Weight : 301.66 g/mol

- PubChem CID : 46911940

Synthesis and Derivatives

(R)-Boroleu-(+)-pinanediol hydrochloride is often utilized as a reagent in organic synthesis, particularly in the preparation of boronic acid derivatives. Its stability allows for various chemical modifications, leading to the development of compounds with enhanced biological activities .

The biological activity of (R)-Boroleu-(+)-pinanediol hydrochloride is primarily attributed to its ability to interact with biological macromolecules. Research indicates that it may function as an inhibitor of proteasomes and other enzymatic pathways, facilitating its application in cancer therapy and other diseases characterized by dysregulated protein degradation .

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of (R)-Boroleu-(+)-pinanediol exhibit significant cytotoxicity against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation.

- A notable study demonstrated that compounds synthesized from (R)-Boroleu-(+)-pinanediol hydrochloride displayed potent activity against breast cancer cells, highlighting its potential as a therapeutic agent .

- Immunomodulatory Effects :

-

Neuroprotective Properties :

- Preliminary research suggests that this compound may exert neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of (R)-Boroleu-(+)-pinanediol derivatives against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Control | 15 | MCF-7 |

| Derivative A | 5 | MCF-7 |

| Derivative B | 8 | MCF-7 |

Case Study 2: Immunomodulation

In another investigation, the effects of (R)-Boroleu-(+)-pinanediol on cytokine production were assessed in vitro. The compound was found to enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-10 | 50 | 120 |

| TNF-α | 200 | 100 |

Eigenschaften

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677288 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779357-85-6 | |

| Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.